3,3'-Dimethyl-2,2'-bipyridine
Overview
Description
3,3’-Dimethyl-2,2’-bipyridine is an organic compound with the molecular formula C12H12N2. It is a derivative of bipyridine, where two methyl groups are attached at the 3 and 3’ positions of the bipyridine structure. This compound is commonly used as a ligand in coordination chemistry and homogeneous catalysis due to its ability to form stable complexes with metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dimethyl-2,2’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, where a halogenated pyridine derivative reacts with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions usually involve heating the mixture in an inert atmosphere, such as nitrogen or argon, to facilitate the coupling process.
Another method involves the Stille coupling reaction, which uses a stannylated pyridine derivative and a halogenated pyridine derivative in the presence of a palladium catalyst . This reaction also requires heating and an inert atmosphere to proceed efficiently.
Industrial Production Methods
Industrial production of 3,3’-Dimethyl-2,2’-bipyridine may involve large-scale coupling reactions using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
3,3’-Dimethyl-2,2’-bipyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Common Reagents and Conditions
Substitution: Halogens, sulfonyl chlorides; reactions often require a catalyst or a base to proceed efficiently.
Major Products
Scientific Research Applications
3,3’-Dimethyl-2,2’-bipyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3,3’-Dimethyl-2,2’-bipyridine exerts its effects is primarily through its ability to chelate metal ions. The nitrogen atoms in the bipyridine structure coordinate with metal centers, forming stable complexes that can participate in various chemical reactions . These complexes can act as catalysts, facilitating reactions by lowering the activation energy and increasing reaction rates . In biological systems, the compound can generate reactive oxygen species upon light activation, leading to cell damage and death .
Comparison with Similar Compounds
3,3’-Dimethyl-2,2’-bipyridine is unique among bipyridine derivatives due to the presence of methyl groups at the 3 and 3’ positions. This structural modification can influence its chemical properties and reactivity compared to other bipyridine derivatives, such as:
2,2’-Bipyridine: Lacks methyl groups, making it less sterically hindered and potentially more flexible in forming complexes.
4,4’-Dimethyl-2,2’-bipyridine: Methyl groups at the 4 and 4’ positions, which can affect the electronic properties and coordination behavior differently.
5,5’-Dimethyl-2,2’-bipyridine: Methyl groups at the 5 and 5’ positions, which can also influence the compound’s reactivity and stability.
The presence of methyl groups in 3,3’-Dimethyl-2,2’-bipyridine can lead to increased steric hindrance, potentially affecting its ability to form certain types of complexes and participate in specific reactions .
Properties
IUPAC Name |
3-methyl-2-(3-methylpyridin-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-5-3-7-13-11(9)12-10(2)6-4-8-14-12/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GALLWSLKCWDSLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2=C(C=CC=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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